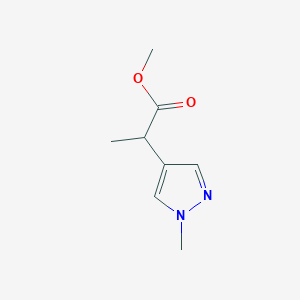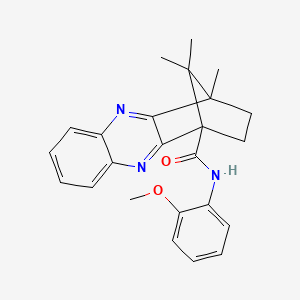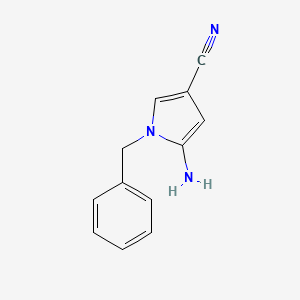
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate is a chemical compound that belongs to the class of pyrazoles. This compound has gained significant attention in recent years due to its potential applications in the field of scientific research.
Mechanism of Action
The mechanism of action of methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate is not fully understood. However, it is believed to interact with specific targets in cells, leading to changes in cellular function. For example, it has been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, leading to a decrease in the production of prostaglandins. In addition, it has been shown to inhibit the activity of certain ion channels, leading to changes in cellular excitability.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate in lab experiments is its potential to exhibit significant biological activity against a variety of targets. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate. One direction is to further investigate its mechanism of action and identify specific targets in cells. Another direction is to explore its potential applications in the treatment of specific diseases, such as cancer and inflammation. In addition, future research could focus on the development of new synthetic methods for this compound, which could lead to the discovery of new analogs with improved biological activity.
Synthesis Methods
Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate can be synthesized using a variety of methods. One of the most common methods is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate.
Scientific Research Applications
Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate has potential applications in a variety of scientific research fields. One of the most promising applications is in the field of drug discovery. This compound has been shown to exhibit significant biological activity against a variety of targets, including enzymes, receptors, and ion channels. In addition, it has been shown to have potential anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
methyl 2-(1-methylpyrazol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12-3)7-4-9-10(2)5-7/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVILENCRWCRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2722901.png)

![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2722905.png)

![4,5-Dihydro-1H,3H-Pyrrolo[1,2-A][1,4]Diazepine-2,4-Dicarboxylic Acid 2-Tert-Butyl Ester](/img/structure/B2722909.png)
![2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2722911.png)

![5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2722914.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2722918.png)

![4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2722922.png)
![N-[(1-methanesulfonylazetidin-3-yl)methyl]prop-2-enamide](/img/structure/B2722923.png)
